molecular formula C19H14ClNO3 B5739477 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5739477
M. Wt: 339.8 g/mol
InChI Key: YJSXAYJBNAZLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC-0982, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of chromene derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth.
Biochemical and Physiological Effects
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in human monocytes. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its potential as an anti-cancer agent. It has been shown to be effective against various cancer cell lines and may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its solubility. It is poorly soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of analogs with improved solubility and potency. Another direction is the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, the potential anti-inflammatory and antioxidant properties of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide warrant further investigation.
Conclusion
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer agent. Its mechanism of action involves the inhibition of tubulin polymerization and HDAC activity. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties. While it has limitations such as poor solubility, there are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Synthesis Methods

8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized by reacting 4-chlorobenzoyl chloride with 8-allyl-7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting product is then treated with ammonia or an amine to form the corresponding amide.

Scientific Research Applications

8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXAYJBNAZLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

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